Propyl paraben sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

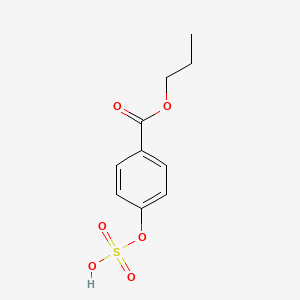

Propyl paraben sulfate is a derivative of propyl paraben, which is the n-propyl ester of p-hydroxybenzoic acid. Propyl paraben is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties

准备方法

Synthetic Routes and Reaction Conditions

Propyl paraben sulfate can be synthesized through the sulfonation of propyl paraben. The process typically involves the reaction of propyl paraben with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the complete conversion of propyl paraben to its sulfate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors where propyl paraben is continuously fed and reacted with sulfur trioxide or chlorosulfonic acid. The product is then purified through crystallization or distillation to obtain high-purity this compound .

化学反应分析

Types of Reactions

Propyl paraben sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert this compound back to propyl paraben.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Propyl paraben.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Propyl paraben sulfate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized as a preservative in cosmetics, pharmaceuticals, and food products.

作用机制

The mechanism of action of propyl paraben sulfate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interferes with membrane transport processes and inhibits the synthesis of DNA, RNA, and essential enzymes such as ATPases and phosphotransferases . This makes it effective against a wide range of bacteria and fungi.

相似化合物的比较

Similar Compounds

- Methyl paraben

- Ethyl paraben

- Butyl paraben

- Heptyl paraben

Comparison

While methyl paraben and ethyl paraben are more commonly used in cosmetics, propyl paraben sulfate offers better solubility and stability, making it suitable for specific industrial applications .

生物活性

Introduction

Propyl paraben sulfate (PPS) is a derivative of propyl paraben, which is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, antimicrobial effects, cytotoxicity, and potential endocrine-disrupting activities.

Pharmacokinetics

A study conducted on the pharmacokinetics of propyl paraben in humans revealed that after oral administration, the compound is rapidly absorbed and eliminated. Key findings include:

- Absorption and Elimination : Propyl paraben was absorbed within 2 hours, with a terminal half-life of approximately 2.9 hours. The urinary excretion fractions were 0.05% for free propyl paraben and 8.6% for total propyl paraben (including conjugates) within 48 hours post-administration .

- Metabolites : The primary metabolites identified were p-hydroxybenzoic acid and p-hydroxyhippuric acid, indicating that propyl paraben undergoes significant metabolic transformation in the human body .

Table 1: Pharmacokinetic Profile of Propyl Paraben

| Parameter | Value |

|---|---|

| Absorption Time | 2 hours |

| Terminal Half-Life | 2.9 hours |

| Urinary Excretion (Free PP) | 0.05% |

| Urinary Excretion (Total PP) | 8.6% |

| Major Metabolites | p-Hydroxybenzoic Acid, p-Hydroxyhippuric Acid |

Antimicrobial Activity

Research has demonstrated that propyl paraben can destabilize bacterial membranes, leading to potassium efflux in Escherichia coli. This effect is similar to that induced by known antibiotics such as polymyxin B:

- Mechanism : The antimicrobial action of propyl paraben involves inducing potassium release from bacterial cells, which is dependent on porin channel activity in the bacterial outer membrane .

- Comparative Efficacy : Propyl paraben's ability to induce potassium efflux was comparable to that of colicin A and polymyxin B, suggesting its potential utility as an antibacterial agent .

Table 2: Comparative Antimicrobial Activity

| Compound | Mechanism of Action | Potassium Efflux Induction |

|---|---|---|

| Propyl Paraben | Membrane destabilization | Yes |

| Polymyxin B | Membrane disruption | Yes |

| Colicin A | Pore formation in membranes | Yes |

Cytotoxicity and Safety Profile

The cytotoxic effects of propyl paraben have been evaluated in various studies:

- Cytotoxic Mechanism : Chronic exposure to propyl paraben has been linked to mitochondrial dysfunction characterized by increased membrane permeability and depletion of cellular ATP. This suggests a mechanism involving oxidative stress and mitochondrial failure .

- Safety Levels : Studies report no-observed-effect levels (NOEL) ranging from 1200 to 4000 mg/kg and a no-observed-adverse-effect level (NOAEL) of 5500 mg/kg in rats, indicating a relatively high safety margin for this compound .

Table 3: Cytotoxicity Findings

| Parameter | Value |

|---|---|

| NOEL | 1200 - 4000 mg/kg |

| NOAEL | 5500 mg/kg |

| Mechanism of Cytotoxicity | Mitochondrial dysfunction |

Endocrine Disruption Potential

Propyl paraben has been scrutinized for its potential endocrine-disrupting effects:

- Estrogenic Activity : Research indicates that parabens can inhibit human skin estrogen sulfotransferase activity, suggesting a possible link between parabens and estrogenic effects in humans .

- Metabolism : In human skin studies, the majority of applied propyl paraben was metabolized into p-hydroxybenzoic acid and other metabolites, with only a small percentage remaining as the parent compound .

Study on Skin Sensitization

A case study assessed the risk of skin sensitization associated with propyl paraben use at concentrations typical in cosmetic formulations (0.2%). The findings indicated that while there is some potential for sensitization, it remains low at these concentrations .

属性

IUPAC Name |

propyl 4-sulfooxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S/c1-2-7-15-10(11)8-3-5-9(6-4-8)16-17(12,13)14/h3-6H,2,7H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKBGFBWJOHXKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。